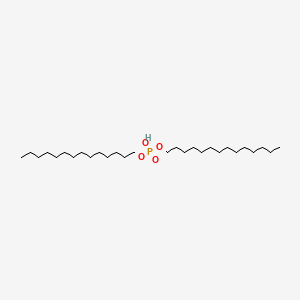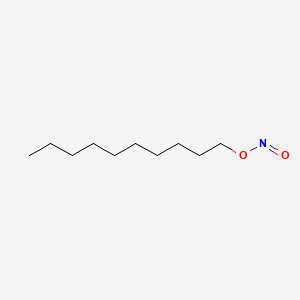
3-Hydroxynonanoic acid
Übersicht
Beschreibung
3-Hydroxynonanoic acid, also known as 9:0(3-OH), belongs to the class of organic compounds known as medium-chain hydroxy acids and derivatives . It is a nonesterified 3-hydroxy acid identified in milk .
Synthesis Analysis
A series of chiral ricinoleic and 3-hydroxynonanoic acid derivatives were synthesized using various chemical and biochemical procedures. An effective method for preparation of methyl esters of 3-hydroxynonanoic acid from castor oil or methyl ricinoleate by ozonolysis and oxidation was developed .Molecular Structure Analysis
The molecular formula of 3-Hydroxynonanoic acid is C9H18O3. It has an average mass of 174.237 Da and a Monoisotopic mass of 174.125595 Da .Chemical Reactions Analysis
One of the representative examples for the combination of free enzymes and whole-cell biocatalysts includes the simultaneous enzyme/whole-cell biotransformation of 10,12-dihydroxyoctadecanoic acid into 3-hydroxynonanoic acid .Physical And Chemical Properties Analysis
3-Hydroxynonanoic acid has a density of 1.0±0.1 g/cm3, a boiling point of 303.2±25.0 °C at 760 mmHg, and a vapour pressure of 0.0±1.4 mmHg at 25°C. It has an enthalpy of vaporization of 63.0±6.0 kJ/mol and a flash point of 151.4±19.7 °C .Wissenschaftliche Forschungsanwendungen
Biocatalytic Cascades
- Application Summary : 3-Hydroxynonanoic acid is used in the design and engineering of whole-cell biocatalytic cascades for the valorization of fatty acids .
- Methods : The process involves the design of biotransformation pathways, discovery and engineering of cascade enzymes, and functional and balanced expression of these enzymes in microbial cells .
- Results : One of the representative examples for the combination of free enzymes and whole-cell biocatalysts includes the simultaneous enzyme/whole-cell biotransformation of 10,12-dihydroxyoctadecanoic acid into 3-hydroxynonanoic acid .
Fatty Acids Valorization
- Application Summary : 3-Hydroxynonanoic acid plays a role in the biotransformation of renewable fatty acids into industrially relevant oleochemicals .
- Methods : This involves the design of biotransformation pathways, discovery and engineering of cascade enzymes, and functional and balanced expression of these enzymes in microbial cells .
- Results : The process results in the production of medium-chain fatty acids such as n-nonanoic acid, 9-hydroxynonanoic acid, 9-aminononanoic acid, and 1,9-nonanedioic acid .
Pharmaceutical Formulations
- Application Summary : 3-Hydroxynonanoic acid is used in the preparation of pharmaceutical formulations . It is used to form ionic liquids or deep eutectic solvents with a number of hydrogen bond acceptors, including choline chloride .
- Methods : The process involves the use of 3-Hydroxynonanoic acid as a hydrogen bond donor in the formation of deep eutectic solvents .
- Results : The use of deep eutectic solvents to solubilize active molecules with low aqueous solubility and/or low permeability could be an alternative approach to increase their dissolution and in vivo absorption .
Biofuels
- Application Summary : 3-Hydroxynonanoic acid is used in the production of biofuels .
- Methods : The process involves the use of 3-Hydroxynonanoic acid as a precursor in the synthesis of fine chemicals and pharmaceuticals such as antibiotics .
- Results : The production of biofuels from 3-Hydroxynonanoic acid contributes to the development of renewable energy sources .
Food Industry
- Application Summary : 3-Hydroxynonanoic acid is used in the food industry as part of nanoemulsion, nanocomposites, nanosensors, and nano-encapsulation technologies .
- Methods : The process involves the use of nanotechnology to optimize nutrient supply and improve food quality .
- Results : The use of 3-Hydroxynonanoic acid in nanotechnology-based food applications contributes to the development of innovative food products and ingredients .
Cosmetics
- Application Summary : 3-Hydroxynonanoic acid is used in the cosmetics industry .
- Methods : The process involves the use of 3-Hydroxynonanoic acid in the formulation of cosmetics, particularly those with high contents of linoleic and α-linolenic acid .
- Results : The use of 3-Hydroxynonanoic acid in cosmetics contributes to the improvement of skin health and the prevention of skin conditions such as eczemas or atopic dermatitis .
Safety And Hazards
Eigenschaften
IUPAC Name |
3-hydroxynonanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18O3/c1-2-3-4-5-6-8(10)7-9(11)12/h8,10H,2-7H2,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBUXARJOYUQNTC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC(CC(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
120659-39-4 | |
| Record name | Nonanoic acid, 3-hydroxy-, homopolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=120659-39-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID70955371 | |
| Record name | 3-Hydroxynonanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70955371 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | (±)-3-Hydroxynonanoic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0031513 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
3-Hydroxynonanoic acid | |
CAS RN |
40165-87-5, 33796-87-1, 88930-09-0 | |
| Record name | 3-Hydroxynonanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=40165-87-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Hydroxynonanoic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033796871 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Hydroxynonanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70955371 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (±)-3-Hydroxynonanoic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0031513 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
61 °C | |
| Record name | (±)-3-Hydroxynonanoic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0031513 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.












![(2R,3R,4S,5R,6R)-2-(hydroxymethyl)-6-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydropyran-2-yl]sulfanyl-tetrahydropyran-3,4,5-triol](/img/structure/B1202323.png)
![5-Methyl-12-methylidene-7-azaheptacyclo[9.6.2.01,8.05,17.07,16.09,14.014,18]nonadecane-13,19-diol](/img/structure/B1202324.png)


